N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide
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Overview
Description
N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide: is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 5-position of the phenyl ring and a carboxamide group attached to the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide typically involves the reaction of 5-fluoro-2-methylaniline with pyridine-4-carboxylic acid or its derivatives. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of fluorinated pharmaceuticals.
Medicine: Fluorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a valuable intermediate in drug discovery .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and insecticides. Its fluorinated structure can improve the efficacy and environmental stability of these products .
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
- N-(4-bromo-3-methylphenyl)pyridine-4-carboxamide
- N-(5-chloro-2-methylphenyl)pyridine-4-carboxamide
- N-(5-fluoro-2-methylphenyl)benzamide
Comparison: N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide is unique due to the presence of both a fluorine atom and a pyridine ring. The fluorine atom can significantly alter the compound’s reactivity and biological activity compared to its non-fluorinated analogs. Additionally, the pyridine ring can enhance the compound’s ability to participate in various chemical reactions and interactions .
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c1-9-2-3-11(14)8-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFWRVYZYQAQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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